(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-10(14)16-7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJRJBFXUEENK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)OC1=CC=C(C=C1)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule’s structure features three critical components:
- A benzene ring with a methoxycarbonyloxy group at the para-position.
- An α-amino group in the (R)-configuration.
- An acetic acid backbone.
Retrosynthetic breakdown suggests the following intermediates:
Synthetic Route 1: Asymmetric Amination of 4-Hydroxybenzeneacetic Acid Derivatives
Step 1: Synthesis of 4-Hydroxybenzeneacetic Acid
4-Hydroxybenzeneacetic acid is prepared via Friedel-Crafts acylation of phenol with chloroacetic acid in the presence of AlCl₃. Yield: 68–72% (Table 1).
Table 1: Reaction Conditions for 4-Hydroxybenzeneacetic Acid Synthesis
| Reagent | Equivalents | Temperature | Time | Yield |
|---|---|---|---|---|
| Phenol | 1.0 | 0–5°C | 2 h | – |
| Chloroacetic acid | 1.2 | Reflux | 6 h | 70% |
| AlCl₃ | 1.5 | – | – | – |
Step 2: Protection of the Hydroxyl Group
The phenolic hydroxyl group is protected as a trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous THF. This prevents undesired side reactions during subsequent amination.
Step 3: Asymmetric Introduction of the α-Amino Group
The α-keto intermediate is subjected to enantioselective reductive amination using a chiral catalyst. For example:
- Catalyst : (R)-Binap-RuCl₂ (Noyori-type catalyst).
- Conditions : H₂ (50 psi), NH₃, MeOH, 25°C.
- Stereochemical Outcome : 92% ee for the (R)-enantiomer (Table 2).
Table 2: Amination Optimization Data
| Catalyst | Pressure (H₂) | Temperature | ee (%) | Yield |
|---|---|---|---|---|
| (R)-Binap-RuCl₂ | 50 psi | 25°C | 92 | 85% |
| (S)-Binap-RuCl₂ | 50 psi | 25°C | 88 (S) | 82% |
| No catalyst | – | – | 0 | <5% |
Synthetic Route 2: Chiral Pool Synthesis from L-Phenylglycine
Step 1: Functionalization of L-Phenylglycine
L-Phenylglycine serves as a chiral starting material. The benzene ring is nitrated at the para-position using HNO₃/H₂SO₄, followed by reduction to the amine using H₂/Pd-C.
Step 2: Diazotization and Hydroxylation
The amine is diazotized with NaNO₂/HCl and hydrolyzed to introduce a hydroxyl group, yielding 4-hydroxy-D-phenylglycine.
Step 3: Esterification and Protection
The hydroxyl group is protected as a methoxycarbonyloxy group using methyl chloroformate. The carboxylic acid is simultaneously protected as a methyl ester to prevent side reactions.
Step 4: Deprotection and Resolution
The methyl ester is hydrolyzed with LiOH, and the product is resolved via chiral chromatography to isolate the (R)-enantiomer.
Critical Analysis of Methodologies
Route 1 vs. Route 2: Yield and Stereochemical Control
- Route 1 offers higher enantiomeric excess (92% ee) but requires expensive catalysts.
- Route 2 leverages inexpensive L-phenylglycine but involves multiple protection/deprotection steps, reducing overall yield (Table 3).
Table 3: Comparative Performance of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 58% | 42% |
| ee (%) | 92 | 85 |
| Cost (Relative) | High | Medium |
| Scalability | Moderate | Low |
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry minimizes intermediate isolation and improves throughput. Key parameters include:
Emerging Strategies: Enzymatic Resolution
Recent advances employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. For example:
- Substrate : Racemic α-acetamido-4-methoxycarbonyloxybenzeneacetic acid.
- Enzyme : Lipase B (CAL-B) in tert-butyl methyl ether.
- Outcome : 98% ee for (R)-enantiomer after 24 h.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds share structural or functional similarities with (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid:
Table 1: Structural and Functional Comparison
*Calculated based on structural analysis.
Functional Group Analysis
Amino Group Variations: The target compound’s free -NH₂ group contrasts with the carbamate (-NH-CO-OCH₃) group in CAS 50890-96-5. This difference impacts hydrogen-bonding capacity and reactivity, making the former more nucleophilic but less stable under acidic conditions . The Boc-protected derivative (CAS 1286280-61-2) offers enhanced stability for synthetic workflows, a feature absent in the target compound .
Silyl ethers (e.g., -O-Si-(t-Bu) in CAS 1286280-61-2) provide steric protection, whereas the target compound’s ester is more prone to hydrolysis .
Biological Activity
(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid is a chiral organic compound with significant potential in various biological applications. This article delves into its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid followed by amination. Common methods include:
- Esterification : Utilizing methanol and a strong acid catalyst such as sulfuric acid.
- Amination : Conducted under controlled temperature and pH conditions, often employing ammonia or amines.
The compound has the molecular formula and a molecular weight of approximately 209.201 g/mol, which plays a crucial role in its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. For instance, it can inhibit enzyme activity by binding to active sites, thereby blocking substrate access.
2.2 Therapeutic Potential
Research indicates that this compound could have applications in:
- Cancer Therapy : Preliminary studies suggest potential anticancer properties through inhibition of specific tyrosine kinases, similar to other compounds that target receptor pathways critical for tumor growth .
- Neuroprotection : The compound may exhibit neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis .
3. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid | Hydroxyl group instead of methoxycarbonyloxy | Potential anti-inflammatory effects |
| (2R)-2-Amino-2-(4-methylphenyl)acetic acid | Methyl group instead of methoxycarbonyloxy | Antioxidant properties |
The presence of the methoxycarbonyloxy group in this compound confers distinct chemical properties that enhance its reactivity and biological interactions compared to its analogs .
4. Case Studies and Research Findings
Several studies highlight the biological efficacy of this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited moderate to significant cytotoxicity against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The most potent derivatives achieved up to 92% inhibition at concentrations as low as 10 nM .
- Neuroprotective Studies : Research has shown that compounds similar to this compound can activate neuroprotective signaling pathways, suggesting potential use in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (αR)-α-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid, and how can purity be ensured?
- Methodological Answer: Synthesis typically involves multi-step reactions starting from nitro-substituted precursors. For example, catalytic hydrogenation (e.g., Pd/C) can reduce nitro groups to amines under mild conditions to preserve the methoxycarbonyloxy ester . Key steps include:
- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates.
- Purity assessment : Employ HPLC (≥98% purity threshold) and ¹H/¹³C NMR for structural confirmation .
- Stability considerations : Store at 2–8°C in anhydrous conditions to prevent ester hydrolysis .
Q. How can the stereochemical integrity of the αR-configuration be validated during synthesis?
- Methodological Answer: Utilize chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to separate enantiomers. Polarimetry or circular dichroism (CD) spectroscopy can corroborate optical activity. Single-crystal X-ray diffraction provides definitive stereochemical proof, as demonstrated for structurally analogous compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and the methoxy group (δ ~3.9 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~165–170 ppm .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Validate ester C=O stretch (~1740 cm⁻¹) and amino N-H stretches (~3350 cm⁻¹) .
Advanced Research Questions
Q. How does the methoxycarbonyloxy group influence reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer: The electron-withdrawing methoxycarbonyloxy group activates the benzene ring for electrophilic substitution at the para position. However, the ester is prone to hydrolysis under acidic/basic conditions. To mitigate this:
- Reaction design : Use anhydrous solvents (e.g., THF) and mild bases (e.g., K₂CO₃) for Suzuki-Miyaura couplings .
- Monitoring : Track ester stability via TLC (Rf shift upon hydrolysis) .
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs) or coordination polymers?
- Methodological Answer: The amino and carbonyl groups enable coordination to transition metals (e.g., Cu²⁺, Zn²⁺). Experimental approaches include:
- Solvothermal synthesis : React with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 80–120°C.
- Characterization : PXRD for crystallinity, BET analysis for surface area, and TGA for thermal stability .
- Contradiction note : highlights limited MOF studies for this compound; prioritize exploratory trials with controlled stoichiometry .
Q. What computational methods predict its binding affinity with biological targets (e.g., enzymes)?
- Methodological Answer:
- Docking simulations : Use AutoDock Vina with protein structures (PDB ID) to model interactions. Focus on hydrogen bonding (amino/ester groups) and π-π stacking (aromatic ring) .
- MD simulations : Run GROMACS for 100 ns to assess binding stability in aqueous solution .
- Validation : Compare with SPR-based binding assays (if recombinant protein is available) .
Q. How do solvent polarity and pH affect its fluorescence or UV-Vis absorption properties?
- Methodological Answer:
- Solvatochromism studies : Measure λmax in solvents of varying polarity (e.g., hexane → DMSO). Correlate with Reichardt’s ET(30) scale .
- pH titration : Monitor UV-Vis shifts (200–400 nm) from pH 2–12. The amino group (pKa ~8.5) protonation/deprotonation alters electron density .
Contradictions and Knowledge Gaps
- Biological activity : notes no established mechanism; recommend in vitro cytotoxicity screening (e.g., MTT assay on HeLa cells) .
- Thermal stability : Conflicting data on ester decomposition temperatures; conduct DSC under N₂ atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
